![molecular formula C10H9NO B023528 7-Methoxyquinoline CAS No. 4964-76-5](/img/structure/B23528.png)
7-Methoxyquinoline
Overview
Description
7-Methoxyquinoline is a heterocyclic organic compound . It is a liquid at room temperature . The CAS Number of 7-Methoxyquinoline is 4964-76-5 . The molecular weight is 159.19 .
Synthesis Analysis
A new series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide was synthesized via the reaction of 4-chloro-7-methoxyquinoline with various sulfa drugs .
Molecular Structure Analysis
The molecular formula of 7-Methoxyquinoline is C10H9NO . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
Physical And Chemical Properties Analysis
7-Methoxyquinoline is a liquid at room temperature . It should be stored in a sealed container in a dry room .
Scientific Research Applications
Antimicrobial and Antibiofilm Agent
7-Methoxyquinoline: derivatives have been synthesized and evaluated for their efficacy against pathogenic microbes causing urinary tract infections. These compounds, particularly when bearing a sulfonamide moiety, have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as unicellular fungi . The compound 3l has been highlighted for its high effect against E. coli and C. albicans, showcasing its potential as a strong antimicrobial and antibiofilm agent .
Drug Discovery and Medicinal Chemistry
In the realm of drug discovery, 7-Methoxyquinoline serves as a vital scaffold. Its derivatives interact with various biological targets such as proteins, receptors, and enzymes, making it a significant nucleus for the development of new medication candidates. This is particularly relevant in addressing global health challenges like COVID-19 and other diseases .
Synthesis of Heterocyclic Compounds
The synthesis of 7-Methoxyquinoline and its analogs is crucial in synthetic organic chemistry. Recent advances have focused on greener and more sustainable chemical processes, employing methods like microwave irradiation, solvent-free conditions, and the use of eco-friendly catalysts . These approaches are not only environmentally friendly but also enhance the efficiency of the synthesis process.
Industrial Chemistry Applications
7-Methoxyquinoline: finds applications in industrial chemistry due to its versatile properties. It is used in the synthesis of various compounds that are integral to scientific research and industrial processes. The compound’s derivatives are available for purchase and are used in different chemical reactions and product formulations .
Biological and Pharmaceutical Activities
Quinoline compounds, including 7-Methoxyquinoline , are known for their broad spectrum of biological responses. They have been studied for their anticancer, antioxidant, anti-inflammatory, antimalarial, and antituberculosis activities. This makes them a unique class of pharmacophores present in various therapeutic agents .
Green Chemistry
The synthesis of 7-Methoxyquinoline derivatives aligns with the principles of green chemistry. The focus on reducing the environmental impact of chemical processes has led to the development of synthesis protocols that minimize the use of hazardous substances and promote the recycling and reuse of materials .
Safety And Hazards
Future Directions
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 7-Methoxyquinoline could be in the development of new drugs and other chemical compounds.
properties
IUPAC Name |
7-methoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHJSNNMKJWPFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197946 | |
Record name | 7-Methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyquinoline | |
CAS RN |
4964-76-5 | |
Record name | 7-Methoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4964-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxyquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004964765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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